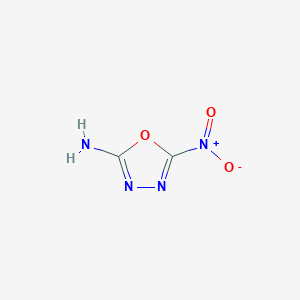

5-Nitro-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H2N4O3 |

|---|---|

Molecular Weight |

130.06 g/mol |

IUPAC Name |

5-nitro-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C2H2N4O3/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4) |

InChI Key |

DZNMNRIBCGTLCW-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NN=C(O1)[N+](=O)[O-])N |

Origin of Product |

United States |

Significance of Oxadiazole Core Structures Within Nitrogen Oxygen Heterocycles

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.govnih.gov This structural unit is a key building block in the development of a wide array of functional molecules. nih.goveurekaselect.com Its significance stems from its inherent chemical stability and its ability to participate in various biological interactions. eurekaselect.comrroij.com The oxadiazole core is considered a bioisostere for carboxylic acids, esters, and carboxamides, meaning it can replace these groups in a molecule without significantly altering its biological activity, a property that is highly valuable in medicinal chemistry. nih.govnih.gov

The presence of the oxygen and nitrogen atoms imparts a unique electronic character to the ring, making it electron-deficient. rroij.com This feature influences its reactivity and its interactions with biological targets. eurekaselect.com Molecules incorporating the 1,3,4-oxadiazole scaffold have demonstrated a broad spectrum of pharmacological activities. nih.govrroij.com

Unique Electronic and Steric Characteristics Conferred by Nitro and Amine Substituents on the 1,3,4 Oxadiazole Ring System

The properties of the 1,3,4-oxadiazole (B1194373) ring are further modulated by the nature of its substituents. In the case of 5-Nitro-1,3,4-oxadiazol-2-amine, the presence of a nitro (-NO2) group and an amine (-NH2) group at positions 5 and 2, respectively, introduces distinct electronic and steric effects.

The nitro group is a strong electron-withdrawing group. mdpi.com Its presence on the oxadiazole ring further enhances the electron-deficient nature of the heterocycle. This has a profound impact on the molecule's reactivity and can be crucial for its biological activity. nih.gov For instance, the nitro group's ability to withdraw electrons can deactivate a connected phenyl ring. mdpi.com

From a steric perspective, the size and shape of these substituents also play a role in how the molecule interacts with its surroundings, including the active sites of enzymes or receptors.

Historical Context and Evolution of 1,3,4 Oxadiazole 2 Amine Research

Research into 1,3,4-oxadiazole (B1194373) derivatives has a rich history, with the first synthesis of the parent 1,3,4-oxadiazole being described in 1965. mdpi.com The synthesis of 2-amino-1,3,4-oxadiazole derivatives has been a focus of considerable research due to the wide range of biological activities exhibited by this class of compounds. nih.govnih.gov

Early methods for synthesizing the 1,3,4-oxadiazole ring often involved the cyclization of acylhydrazides with various reagents. nih.gov Over the years, more efficient and versatile synthetic methodologies have been developed. For instance, the reaction of semicarbazide (B1199961) with carboxylic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride is a common route to 2-amino-1,3,4-oxadiazoles. nih.gov More recent methods include iodine-mediated oxidative C-O bond formation. acs.org

The evolution of research in this area has been driven by the continuous discovery of new pharmacological applications for 1,3,4-oxadiazole-2-amine derivatives. nih.govresearchgate.net

Research Scope and Objectives for 5 Nitro 1,3,4 Oxadiazol 2 Amine Investigations

Classical Cyclization Approaches to the 1,3,4-Oxadiazole (B1194373) Ring System

The formation of the 1,3,4-oxadiazole ring is a cornerstone of synthesizing the target compound. Classical methodologies predominantly involve the cyclization of linear precursors, which can be broadly categorized into dehydrative and oxidative methods.

Dehydrative Cyclization of Acylhydrazine and Thiosemicarbazide (B42300) Derivatives

Dehydrative cyclization is a widely employed strategy for constructing the 1,3,4-oxadiazole core from 1,2-diacylhydrazines or related derivatives. nih.govrsc.org This approach involves the intramolecular removal of a water molecule to facilitate ring closure. A range of dehydrating agents can be used, each with its own efficacy and substrate compatibility. Common reagents include phosphorus oxychloride, thionyl chloride, polyphosphoric acid, and triflic anhydride. biointerfaceresearch.comnih.gov

A particularly relevant method involves the cyclization of N-acylthiosemicarbazides. For instance, the treatment of a thiosemicarbazide precursor with tosyl chloride in the presence of a base like pyridine (B92270) is a proven technique for forming 2-amino-1,3,4-oxadiazoles. organic-chemistry.orgnih.gov This process is efficient and offers good regioselectivity. nih.gov The reaction proceeds by activation of the acyl group, followed by intramolecular nucleophilic attack from the terminal nitrogen and subsequent elimination to form the stable aromatic oxadiazole ring.

Another established pathway is the reaction of acylhydrazides with isothiocyanates to yield thiosemicarbazides, which are then cyclized using a desulfurating agent to regioselectively produce 2-amino-substituted 1,3,4-oxadiazoles. thieme-connect.com

| Dehydrating Agent | Precursor Type | Reference |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl)/Pyridine | Acylthiosemicarbazides | organic-chemistry.orgnih.gov |

| Phosphorus Oxychloride (POCl3) | Diacylhydrazines | nih.govresearchgate.net |

| Thionyl Chloride (SOCl2) | Diacylhydrazines | biointerfaceresearch.comnih.gov |

| Polyphosphoric Acid (PPA) | Diacylhydrazines | biointerfaceresearch.comnih.gov |

| XtalFluor-E ([Et2NSF2]BF4) | 1,2-Diacylhydrazines | rsc.org |

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative route to the 1,3,4-oxadiazole ring, typically starting from acylhydrazones, which are the condensation products of acylhydrazides and aldehydes. nih.govbiointerfaceresearch.com This method involves an oxidant that facilitates the intramolecular ring closure with concomitant removal of two hydrogen atoms.

A variety of oxidizing agents have been successfully utilized for this transformation. Molecular iodine, in the presence of a base like potassium carbonate, provides a practical and transition-metal-free method for converting acylhydrazones to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgjchemrev.com Bromine in acetic acid is another classical reagent used for this purpose. researchgate.net

More modern oxidative systems have also been developed. For example, a cationic Iron(III)/TEMPO catalyst system can efficiently promote the oxidative cyclization of aroyl hydrazones using oxygen as the terminal oxidant, yielding 2,5-disubstituted 1,3,4-oxadiazole derivatives in high yields. organic-chemistry.org For the synthesis of 2-amino-1,3,4-oxadiazoles, the oxidative cyclization of semicarbazones is a key strategy. Reagents such as ceric ammonium (B1175870) nitrate (B79036) and potassium iodate (B108269) have proven effective in converting semicarbazones and acylthiosemicarbazides, respectively, into the corresponding 2-amino-1,3,4-oxadiazoles. researchgate.netasianpubs.org

| Oxidizing Agent | Precursor Type | Reference |

|---|---|---|

| Iodine (I2) | Acylhydrazones | organic-chemistry.orgjchemrev.com |

| Bromine (Br2) | Semicarbazones | researchgate.net |

| Fe(III)/TEMPO | Aroyl Hydrazones | organic-chemistry.org |

| Potassium Iodate (KIO3) | Acylthiosemicarbazides | researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Semicarbazones | asianpubs.org |

| Potassium Permanganate (KMnO4) | Acylhydrazides | rsc.org |

Targeted Introduction of the Nitro Group and Amine Moiety

To arrive at the final structure of this compound, the nitro (NO₂) and amine (NH₂) groups must be incorporated. This can be achieved either by starting with precursors already containing these functionalities or by introducing them onto a pre-formed oxadiazole scaffold.

Nitration Strategies for Oxadiazole Scaffolds

The direct nitration of a pre-formed oxadiazole ring is a viable strategy for introducing the nitro group. The conditions for nitration can significantly influence the outcome, particularly the position of substitution on appended aryl rings. For instance, the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) using different nitrating agents demonstrates this principle. rsc.org When using nitric acid alone, nitration tends to occur at the para-position of the phenyl rings. rsc.org In contrast, employing mixed acids (a combination of nitric acid and sulfuric acid) or nitronium tetrafluoroborate (B81430) favors the formation of meta-nitro products. rsc.org

For the synthesis of the target compound, a precursor such as 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) could theoretically be nitrated. Based on the deactivating nature of the oxadiazole ring and the directing effects of the amine and phenyl groups, the nitration would likely occur on the phenyl ring. To obtain the 5-nitro-substituted oxadiazole directly, a more common approach is to use a starting material that already contains the nitro group, such as 3-nitrobenzoic acid or its corresponding hydrazide. prepchem.comresearchgate.net

Amination Reactions and Amination Precursors

The 2-amino group of the target compound is typically introduced by constructing the oxadiazole ring from a precursor that already contains the nitrogen atom destined to become the exocyclic amine. The most common precursors for this purpose are semicarbazide (B1199961), thiosemicarbazide, and their derivatives. thieme-connect.comrsc.org

For example, reacting semicarbazide hydrochloride with an appropriate electrophile, followed by cyclization, is a direct route to 2-amino-1,3,4-oxadiazoles. asianpubs.org A facile method for creating 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of thiosemicarbazides, which can be prepared from the reaction of acylhydrazides with isothiocyanates. organic-chemistry.orgjchemrev.com The use of cyanogen (B1215507) bromide with semicarbazide or N,N'-dicarbazoylhydrazine can also lead to the formation of 2-amino or 2,5-diamino-1,3,4-oxadiazole structures. rsc.org The synthesis of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines has been achieved through the dehydrative cyclization of the corresponding 2-(3,5-dinitrobenzoyl)-N-alkylhydrazine-1-carbothioamide precursors. nih.gov

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing 1,3,4-oxadiazoles. These approaches aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

Microwave-assisted synthesis has been employed to accelerate the cyclization reaction, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com Another environmentally benign alternative is mechanochemical synthesis, where reactions are carried out by grinding solid reactants together, often in the absence of a solvent. This technique has been used to condense N-acylbenzotriazoles with acylhydrazides to produce oxadiazole derivatives in very good yields within minutes. organic-chemistry.org

Photoredox catalysis represents a cutting-edge, oxidant-free method for the cyclization of acylhydrazones to 1,3,4-oxadiazoles, using visible light as the energy source and generating hydrogen gas as the only byproduct. organic-chemistry.org Furthermore, the replacement of hazardous solvents with greener alternatives, such as using dichloromethane (B109758) instead of carbon tetrachloride, contributes to a more environmentally friendly synthetic process.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a green and efficient method for the synthesis of 1,3,4-oxadiazol-2-amines. This technique often leads to higher yields and shorter reaction times compared to conventional methods. A general procedure involves the reaction of hydrazides with cyanogen bromide under ultrasonic irradiation. semanticscholar.orgnih.gov For instance, various 5-substituted 1,3,4-oxadiazol-2-amine (B1211921) derivatives have been synthesized in yields of 81–93% using ethanol (B145695) as the reaction medium and potassium bicarbonate as the base. semanticscholar.orgresearchgate.net This method is considered environmentally friendly due to the use of less hazardous reagents and solvents. nih.gov

Specifically for 5-substituted-1,3,4-oxadiazole-2-thiols, an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a minimal amount of DMF has been proposed as a novel, low-solvent, and acid/base-free process. nih.gov This approach provides good to excellent yields under facile workup and purification conditions. nih.gov

Table 1: Ultrasound-Assisted Synthesis of 1,3,4-Oxadiazol-2-amines

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

| Hydrazides | Cyanogen Bromide | Ultrasound, Ethanol, KHCO₃ | 81-93 | semanticscholar.orgresearchgate.net |

| Aryl Hydrazides | Carbon Disulfide | Ultrasound, DMF (drops) | Good to Excellent | nih.gov |

Electrochemical Synthesis Pathways (e.g., using platinum or graphite (B72142) electrodes)

Electrochemical methods offer an environmentally benign alternative for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles. nih.gov This approach avoids the use of hazardous oxidizing agents often employed in traditional chemical syntheses. The electrooxidation of semicarbazones at a platinum anode under controlled potential electrolysis is a common strategy. nih.gov

The process is typically carried out in a solvent like acetic acid or acetonitrile (B52724) with a supporting electrolyte such as lithium perchlorate. nih.gov The reaction involves the deprotonation of the semicarbazone, followed by one-electron oxidation to form a free radical. A subsequent second electron oxidation yields a carbocation, which then undergoes cyclization to form the 1,3,4-oxadiazole ring. This method has been successfully used to synthesize a variety of 2-amino-5-substituted-1,3,4-oxadiazoles, including those with nitro-phenyl substituents. nih.gov

For the synthesis of related sulfur-containing heterocycles, electrochemical methods have been employed for the production of 1,3,4-thiadiazole (B1197879) derivatives. nih.gov For example, constant current electrolysis provides a facile and cost-effective way to form S-S and S-C bonds. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has been recognized as a rapid and efficient technique for preparing 1,3,4-oxadiazole derivatives, often resulting in higher yields and purity compared to conventional heating methods. advion.comnih.gov This approach can be conducted in a one-pot, solvent-free manner, further enhancing its green chemistry credentials. advion.com

One common microwave-assisted route involves the reaction of acid chlorides with hydrazine (B178648) hydrate (B1144303) and isothiocyanates. advion.com Another method utilizes the reaction of isoniazid (B1672263) with aromatic aldehydes in the presence of a few drops of DMF under microwave irradiation to produce 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes. nih.govnih.gov

Strategic Derivatization and Scaffold Construction for Related Nitroxadiazoles

Synthesis of N-Substituted Oxadiazole-2-amines

N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized through a molecular hybridization approach. cuni.cznih.gov A common synthetic pathway involves the dehydrative cyclization of 2-(3,5-dinitrobenzoyl)-N-substituted-hydrazine-1-carboxamides or carbothioamides using p-toluenesulfonyl chloride in the presence of a base. cuni.cznih.gov This method has proven to be rapid and versatile, affording the desired N-substituted 1,3,4-oxadiazoles in high yields. cuni.cznih.gov

Another strategy for creating N-substituted derivatives is through the acylation of the amino group of a pre-formed 2-amino-1,3,4-oxadiazole. For example, 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine can be acylated with various acid chlorides, such as 3-nitrobenzoyl chloride or chloroacetyl chloride, to yield the corresponding N-acylated compounds. nih.govresearchgate.net Additionally, reaction with isocyanates can lead to the formation of urea (B33335) derivatives. nih.gov

Table 2: Synthesis of N-Substituted Oxadiazole-2-amines

| Starting Material | Reagent(s) | Method | Product | Reference |

| 2-(3,5-dinitrobenzoyl)-N-substituted-hydrazine-1-carboxamides | p-Toluenesulfonyl chloride, base | Dehydrative cyclization | N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | cuni.cznih.gov |

| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | Acid chlorides (e.g., 3-nitrobenzoyl chloride) | Acylation | N-acylated 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amines | nih.govresearchgate.net |

| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-chlorophenyl isocyanate | Reaction with isocyanate | 1-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-3-(3-chlorophenyl)urea | nih.gov |

Synthesis of S-Substituted Oxadiazole-2-thiols as Related Precursors

The synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) is a key step in the preparation of its S-substituted derivatives. This thiol precursor is typically synthesized from 3-nitrobenzoic acid, which is first converted to its corresponding ester and then to 3-nitrobenzohydrazide. researchgate.net The hydrazide is then reacted with carbon disulfide in an alkaline medium to yield the desired 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol. cuni.czresearchgate.net

Once the thiol is obtained, a variety of S-substituted derivatives can be prepared by reacting it with different electrophiles in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). researchgate.net This allows for the introduction of a wide range of substituents at the sulfur atom.

Synthesis of 2-Imino-1,3,4-oxadiazolines

The construction of the 2-imino-1,3,4-oxadiazoline scaffold has been achieved through various synthetic routes. An efficient method involves the aerobic oxidation of acylhydrazides and isothiocyanates in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach allows for the synthesis of a diverse range of 2-imino-1,3,4-oxadiazolines in good to high yields. nih.gov The reaction mechanism is proposed to involve a DMAP- and isothiocyanate-facilitated aerobic oxidation of the acylhydrazide, followed by a DMAP-mediated annulation of the in situ generated acyldiazene with the isothiocyanate. nih.gov

Historically, the synthesis of 2-imino-1,3,4-oxadiazolines was accomplished by the cyclization of 1-aroyl-2,4-dimethylthiosemicarbazides using toxic reagents like mercury(II) oxide. nih.govacs.org More modern and environmentally friendly methods have since been developed.

Reactivity of the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is an electron-deficient five-membered heterocycle. Its reactivity is significantly shaped by the presence of two nitrogen atoms and an oxygen atom within the ring, as well as by the nature of its substituents.

Influence of the Nitro Group on Ring Aromaticity and Conjugation Characteristics

The aromaticity of the 1,3,4-oxadiazole ring is inherently weak due to the presence of two pyridine-type nitrogen atoms, which act as electron-withdrawing heteroatoms. This reduced aromaticity makes the ring system behave more like a conjugated diene in some contexts. scholarsresearchlibrary.com The introduction of a strongly electron-withdrawing nitro group at the 5-position further diminishes the electron density of the oxadiazole ring. This deactivation intensifies the electron-deficient character of the ring, making it more susceptible to certain types of reactions while hindering others. The nitro group's presence is crucial for the energetic properties of related compounds, contributing to a positive heat of formation. researchgate.net

Electrophilic Substitution Reactions on the Oxadiazole Core

Electrophilic substitution reactions on the carbon atoms of the 1,3,4-oxadiazole ring are exceedingly difficult. rroij.com The inherent low electron density of the ring, a consequence of the electron-withdrawing nature of the pyridine-type nitrogen atoms, makes it a poor nucleophile for attacking electrophiles. scholarsresearchlibrary.com The presence of the powerful electron-withdrawing nitro group at the 5-position in this compound further deactivates the ring towards electrophilic attack. Consequently, electrophilic substitution on the oxadiazole core of this specific compound is not a commonly observed or favorable reaction pathway.

Nucleophilic Substitution Reactions (e.g., displacement of the nitro group or ring opening)

The 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack. rroij.com However, the strong electron-withdrawing effect of the nitro group can activate the ring for nucleophilic substitution, potentially leading to the displacement of the nitro group or ring-opening reactions. In related nitro-substituted heterocyclic systems, such as nitroimidazoles, nucleophilic displacement of the nitro group by various nucleophiles has been observed. researchgate.net While specific studies on the displacement of the nitro group in this compound are limited, analogous reactions in other nitro-activated heterocycles suggest that strong nucleophiles could potentially displace the nitro group.

Ring-opening reactions of the 1,3,4-oxadiazole ring can occur under certain conditions, often initiated by nucleophilic attack. For instance, some 1,3,4-oxadiazol-2-ones undergo hydrolytic ring opening.

Thermal and Photochemical Transformations of the Ring

The 1,3,4-oxadiazole ring is known for its thermal stability. vulcanchem.com However, the presence of a nitro group can significantly influence the thermal behavior of the molecule, often lowering its decomposition temperature. Studies on related nitro-containing heterocyclic compounds, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), have shown that they undergo complex thermal decomposition pathways. researchgate.netscispace.com While specific thermal analysis of this compound is not widely reported, it is expected to be an energetic material with a defined decomposition temperature. researchgate.net

Reactions Involving the Amine Moiety at C-2

The amino group at the C-2 position of this compound provides a key site for nucleophilic reactions, allowing for the straightforward modification of the molecule.

Acylation and Amide Formation (e.g., with acid chlorides)

The amino group of 2-amino-1,3,4-oxadiazole derivatives readily undergoes acylation with acid chlorides to form the corresponding N-substituted amides. ekb.eg This reaction is a common and efficient method for functionalizing the 2-amino-1,3,4-oxadiazole scaffold. The reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride.

The synthesis of various N-(5-substituted-1,3,4-oxadiazol-2-yl)amides has been reported, often carried out in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. ekb.egnih.gov Solvents like dichloromethane or dimethylformamide are commonly employed. nih.gov

| Starting Material | Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Acetyl chloride | Triethylamine | - | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide | - | ekb.eg |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Benzoyl chloride | Triethylamine | - | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide | - | ekb.eg |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | 3-Nitrobenzoyl chloride | Triethylamine | - | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | - | ekb.eg |

| 5-(3,5-dinitrophenyl)hydrazine-1-carboxamide derivatives | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | 55-95 | nih.govcuni.cz |

| p-Nitrophenylacetic acid hydrazide | Benzoyl chloride | P₂O₅ | CCl₄ | 2-p-Nitrobenzyl-5-phenyl-1,3,4-oxadiazole | Good | tsijournals.com |

Formation of Urea and Thiourea (B124793) Derivatives (e.g., with isocyanates)

The amino group of this compound readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. This reaction is a common strategy for derivatizing amines and introducing a variety of substituents. organic-chemistry.orgmdpi.com The general approach involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate. beilstein-journals.orggoogle.com

The synthesis of these derivatives is often straightforward and can be achieved under mild conditions. For instance, reacting this compound with an appropriate isocyanate in a suitable solvent like acetone (B3395972) can yield the desired urea derivative. asianpubs.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). asianpubs.org

This synthetic route is versatile, allowing for the introduction of various aryl and alkyl groups, depending on the structure of the isocyanate used. mdpi.comnih.gov The resulting urea and thiourea derivatives have been investigated for their biological activities. nih.govresearchgate.net

Table 1: Examples of Urea and Thiourea Derivative Synthesis

| Reactant 1 | Reactant 2 | Product | Notes |

| This compound | Phenyl isocyanate | N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]-N'-phenylurea | A common reaction to form urea derivatives. |

| This compound | Phenyl isothiocyanate | N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]-N'-phenylthiourea | Forms thiourea derivatives, which are also of interest for their biological properties. |

| Amine | Isocyanate | Unsymmetrical Urea | General reaction for synthesizing unsymmetrical ureas. mdpi.com |

Condensation Reactions with Carbonyl Compounds (e.g., aldehydes and ketones)

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The formation of these imine derivatives is typically acid-catalyzed and the reaction conditions, particularly the pH, need to be controlled for optimal results. libretexts.org These Schiff bases are valuable intermediates in organic synthesis and can be further modified or used to introduce the oxadiazole moiety into larger molecular frameworks. The reaction is reversible and the resulting imines can be hydrolyzed back to the starting amine and carbonyl compound under acidic conditions. libretexts.org

Table 2: Condensation Reaction of this compound with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| This compound | Benzaldehyde | Schiff Base (Imine) | Formation of a C=N double bond. |

| This compound | Acetone | Schiff Base (Imine) | Reaction with a ketone. |

Redox Transformations of the Nitro Group

Selective Reduction to Amino and Other Nitrogen-Containing Derivatives

The nitro group of this compound is susceptible to reduction, which can be selectively carried out to yield the corresponding amino derivative, 5-amino-1,3,4-oxadiazol-2-amine. This transformation is significant as it introduces a second amino group, opening up further avenues for derivatization.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the selectivity and yield of the reaction. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ with a palladium on carbon catalyst), and the use of metal/acid combinations (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid). commonorganicchemistry.comscispace.com Other reagents like sodium borohydride (B1222165) in the presence of a transition metal complex, or samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide have also been shown to be effective for the chemoselective reduction of nitroaromatics. jsynthchem.comorganic-chemistry.org The resulting diamino compound is a versatile building block for more complex structures.

Oxidation Reactions of the Nitro Group or other functionalities

While the reduction of the nitro group is a common transformation, oxidation reactions involving this compound are less explored. However, the amino group on the oxadiazole ring could potentially be oxidized. For instance, the oxidation of 2-amino-5-aryl-1,3,4-oxadiazoles using sodium periodate (B1199274) has been studied, indicating that the amino group is susceptible to oxidation. researchgate.net The specific products of such an oxidation would depend on the reaction conditions and the oxidizing agent used. It is also conceivable that under harsh oxidative conditions, the oxadiazole ring itself could be cleaved. The nitro group is generally resistant to further oxidation.

Derivatization Strategies at the C-5 Position

Functionalization with Aromatic and Aliphatic Moieties

The C-5 position of the 1,3,4-oxadiazole ring in this compound is substituted with a nitrophenyl group. The synthetic strategies for this class of compounds often involve the cyclization of a precursor that already contains the desired C-5 substituent. For example, the synthesis can start from 3-nitrobenzoic acid, which is converted to its corresponding acid hydrazide. researchgate.net This hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. google.com

This approach allows for the introduction of a wide variety of aromatic and aliphatic moieties at the C-5 position by simply starting with the appropriately substituted carboxylic acid. For instance, using different substituted benzoic acids or aliphatic carboxylic acids would lead to a diverse library of 5-substituted-2-amino-1,3,4-oxadiazoles. This versatility is crucial for structure-activity relationship studies in drug discovery. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Nitro 1,3,4 Oxadiazol 2 Amine

Conformational Analysis and Tautomerism Studies

Investigation of Potential Tautomeric Forms and their Relative Stabilities

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a key consideration for understanding the chemical behavior of 5-Nitro-1,3,4-oxadiazol-2-amine. The presence of an amino group adjacent to the endocyclic nitrogen atoms of the oxadiazole ring allows for the existence of different tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers can significantly influence the compound's properties, including its reactivity and crystal structure.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. researchgate.net By calculating the Gibbs free energy of each potential tautomer, researchers can predict their equilibrium populations. For instance, in a computational study of 2-amino-1,3,4-thiadiazole, a related heterocyclic compound, the amine tautomer was found to be significantly more stable than the imino forms. researchgate.net Similar investigations on other nitrogen-containing heterocycles, such as aminopurine and cycloserine, have also shown that the amine form tends to be the most stable tautomer in both the gas phase and in various solvents. mdpi.comscholarsresearchlibrary.com

The choice of computational method and basis set is critical for obtaining accurate results. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination for such studies. scholarsresearchlibrary.com Solvation models, like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are also incorporated to understand how the solvent environment affects tautomeric equilibria. researchgate.net For example, in some nitro-substituted purines, a polar solvent can alter the tautomeric preference, making a previously less stable tautomer the most stable one in solution. mdpi.com

A hypothetical investigation into the tautomerism of this compound would involve the computational modeling of the potential amino and imino tautomers. The relative energies would then be calculated to determine their stabilities.

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanisms involved in the synthesis and decomposition of this compound is fundamental for process optimization and safety assessment. Computational chemistry provides a means to elucidate these complex pathways and identify key transition states.

The synthesis of 2-amino-1,3,4-oxadiazoles often involves the cyclization of a suitable precursor, such as an acylthiosemicarbazide or a diacylhydrazine. nih.govnih.gov For instance, a common method is the dehydrative cyclization of 1-acyl-4-substituted-thiosemicarbazides using reagents like p-toluenesulfonyl chloride. nih.gov Computational studies can model this cyclization process to map out the reaction pathway, identifying intermediates and the transition state leading to the final oxadiazole ring structure.

In the context of decomposition, the initial steps are critical in determining the stability and energy release of the material. For nitro-containing energetic materials, common decomposition pathways include the cleavage of the C-NO2 or N-NO2 bond and the opening of the heterocyclic ring. acs.orgnih.gov Molecular dynamics simulations using reactive force fields (ReaxFF) are particularly useful for modeling the initial decomposition events under thermal or shock stimuli. mdpi.comnih.gov These simulations can track the formation of initial products and radical species, providing a detailed atomistic view of the decomposition cascade. bohrium.com

The energetic barrier, or activation energy, for a chemical reaction determines its rate. Computational methods can calculate these barriers by locating the transition state on the potential energy surface. For the decomposition of energetic materials, higher activation barriers generally correlate with greater thermal stability.

In a study of dinitrobenzotriazoles, a related class of energetic compounds, DFT calculations were used to determine the activation barriers for different decomposition pathways. mdpi.com The two primary pathways investigated were the nitro-nitrite isomerization and the homolytic cleavage of the C-NO2 bond. The nitro-nitrite rearrangement was found to have a lower activation barrier, suggesting it would be the dominant decomposition mechanism at lower temperatures. mdpi.com However, the C-NO2 bond cleavage, despite its higher barrier, has a higher pre-exponential factor and becomes the dominant pathway at higher temperatures. mdpi.com

A similar computational approach could be applied to this compound to predict its primary decomposition pathways and their associated energetic barriers.

Stability and Energetic Properties from a Theoretical Perspective

Computational chemistry is instrumental in predicting the stability and energetic performance of new energetic materials, often before they are synthesized.

The heat of formation is a fundamental thermochemical property that is critical for calculating the detonation performance of an energetic material. High-level ab initio methods, such as the W1-F12 multilevel procedure, can provide highly accurate gas-phase heats of formation. mdpi.com For larger molecules, isodesmic reactions are often employed in conjunction with DFT calculations to achieve reliable HOF values. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.

Molecular dynamics (MD) simulations provide a powerful avenue for predicting the thermal stability of energetic materials by simulating their behavior at elevated temperatures. By employing reactive force fields like ReaxFF or methods like self-consistent-charge density-functional tight-binding (DFTB), these simulations can model the chemical reactions that occur during thermal decomposition. acs.orgnih.govresearchgate.net

Global and Local Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key among these are the chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) : This descriptor indicates the tendency of a molecule to lose or gain electrons. It is calculated as the negative of electronegativity (χ) and is related to the average of the HOMO and LUMO energies. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : This represents the resistance of a molecule to changes in its electron distribution. It is calculated from the difference between the HOMO and LUMO energies. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity.

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is a function of both the chemical potential and chemical hardness.

The following table presents hypothetical, yet representative, values for these global reactivity descriptors for a molecule like this compound, based on typical DFT calculation results for similar compounds.

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.5 |

| LUMO Energy | ELUMO | -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |

| Global Electrophilicity Index (ω) | μ2 / (2η) | 5.0 |

f+(r) : This function corresponds to the reactivity towards a nucleophilic attack (electron acceptance) and is associated with the LUMO electron density.

f-(r) : This function relates to the reactivity towards an electrophilic attack (electron donation) and is linked to the HOMO electron density.

f0(r) : This function describes the reactivity towards a radical attack.

For a molecule like this compound, the Fukui functions would highlight the specific atoms most likely to participate in chemical reactions. The presence of the electron-withdrawing nitro group and the electron-donating amine group, along with the heteroatoms in the oxadiazole ring, creates a complex reactivity profile.

The following interactive table presents hypothetical condensed Fukui function values for the key atoms in this compound. These values are illustrative and represent the expected trends based on the electronic nature of the functional groups.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| O(ring) | 0.08 | 0.12 |

| N(ring, adjacent to C-NH2) | 0.10 | 0.05 |

| N(ring, adjacent to C-NO2) | 0.11 | 0.04 |

| C(ring, attached to NH2) | 0.05 | 0.15 |

| C(ring, attached to NO2) | 0.20 | 0.02 |

| N(amino) | 0.03 | 0.25 |

| N(nitro) | 0.15 | 0.01 |

| O(nitro) | 0.18 | 0.03 |

From these hypothetical values, one could infer that the carbon atom attached to the nitro group is the most susceptible to nucleophilic attack (highest f+), while the nitrogen of the amino group is the most likely site for electrophilic attack (highest f-). Such theoretical predictions are invaluable for guiding synthetic strategies and understanding the mechanisms of action for this class of compounds.

Synthetic Utility of 5 Nitro 1,3,4 Oxadiazol 2 Amine As a Versatile Building Block

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the 5-nitro-1,3,4-oxadiazol-2-amine scaffold allows for its elaboration into a variety of advanced heterocyclic structures, including fused and polycyclic systems, as well as isosteric analogs.

The this compound core serves as a foundational element for constructing more elaborate molecular architectures. The amino group provides a convenient handle for annulation reactions, where additional rings are built onto the initial oxadiazole structure. For instance, synthetic strategies often involve the condensation of the amino group with bifunctional reagents to forge new heterocyclic rings.

Literature describes the synthesis of complex molecules where a 1,3,4-oxadiazole (B1194373) ring is linked to other heterocyclic systems, such as naphthofuran, creating polyheterocyclic structures. nih.gov One common approach involves the reaction of an amino-oxadiazole intermediate with various carboxylic acids, facilitated by coupling agents, to yield a diverse array of disubstituted oxadiazoles. nih.gov Furthermore, the presence of both a nitro and an amino group on a heterocyclic ring, as seen in related compounds like 1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, offers pathways for new ring annulation reactions by transforming these functional groups, leading to the creation of polycyclic derivatives. mdpi.com Such synthetic routes highlight the potential of this compound as a starting material for novel polyheterocyclic systems.

Isosteric replacement is a common strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The 1,3,4-oxadiazole ring is frequently replaced by its sulfur-containing isostere, the 1,3,4-thiadiazole (B1197879) ring. The this compound framework can be readily diversified to its thiadiazole analogs.

The synthesis of these isosteres often proceeds through a common precursor, an acylthiosemicarbazide. Dehydrative cyclization of this intermediate can yield either the oxadiazole or the thiadiazole ring depending on the reaction conditions. A proven and rapid method for preparing 1,3,4-thiadiazoles is the cyclization of the corresponding N-substituted carbothioamides using p-toluenesulfonyl chloride in the presence of a base. nih.govcuni.cz This process demonstrates high regioselectivity, preferentially forming the N-alkyl-5-substituted-1,3,4-thiadiazol-2-amine. nih.govcuni.cz The synthesis of these isosteres allows for a direct comparison of their properties, which is a valuable tool in structure-activity relationship studies. nih.gov

Table 1: Synthesis of Oxadiazole and Thiadiazole Analogues

| Starting Material | Reaction | Product | Key Reagents | Reference |

|---|---|---|---|---|

| Acylsemicarbazide | Dehydrative Cyclization | 2-Amino-1,3,4-oxadiazole | Tosyl chloride | nih.gov |

| Acylthiosemicarbazide | Dehydrative Cyclization | 2-Amino-1,3,4-thiadiazole | p-Toluenesulfonyl chloride, Base | nih.govcuni.cz |

| Acylthiosemicarbazide | Oxidative Cyclization | 2-Amino-1,3,4-oxadiazole | Iodine, NaOH | nih.gov |

Scaffold for Combinatorial Chemistry and Library Synthesis

The this compound structure is an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. Its utility stems from the accessible amino group, which can be readily functionalized with a wide range of substituents. This allows for the systematic generation of a large number of derivatives from a common core structure.

Researchers have utilized this scaffold to prepare extensive series of N-substituted derivatives for biological screening. nih.govcuni.cz By reacting the primary amine with various isocyanates, acyl chlorides, or other electrophiles, a library of compounds with diverse chemical properties can be rapidly assembled. This molecular hybridization approach, combining the nitro-oxadiazole core with various other moieties like long hydrocarbon chains or benzyl (B1604629) groups, is a powerful strategy for discovering new molecules with specific biological activities. nih.govcuni.cznih.gov The straightforward nature of these derivatization reactions makes the this compound scaffold a valuable tool in high-throughput synthesis and screening efforts.

Applications in Materials Science

Beyond its use in life sciences, the this compound scaffold is finding applications in the field of materials science, particularly in the design of energetic materials and functional polymers.

The development of new energetic materials with high performance and improved safety is a significant area of research. The 1,3,4-oxadiazole ring is considered an excellent structural motif for energetic compounds because it offers a good balance between high positive heat of formation and thermal stability. researchgate.net The presence of a nitro group on the this compound scaffold further enhances its energetic properties by increasing the nitrogen and oxygen content of the molecule.

This compound serves as a building block for more complex high-nitrogen energetic materials. Synthetic strategies focus on linking multiple nitro-oxadiazole units or combining them with other energetic heterocycles like tetrazoles or triazoles. nih.govnih.govfrontiersin.org The introduction of additional nitro groups or the formation of energetic salts can further boost detonation performance. researchgate.net The goal is to create materials with high density, high detonation velocity, and good thermal stability, and the nitro-oxadiazole framework is a key component in achieving this. researchgate.netnih.gov

Table 2: Properties of Oxadiazole-Based Energetic Compounds

| Compound Type | Key Structural Features | Notable Properties | Reference |

|---|---|---|---|

| Methylene-Bridged Nitrotetrazole-Oxadiazole | N-CH₂-C linkage | High thermal stability (>240 °C), Detonation Velocity >7900 m/s | nih.gov |

| gem-Polynitromethyl-1,3,4-oxadiazole | -C(NO₂)₂CH₃ or -C(NO₂)₃ groups | Excellent oxygen balance, high detonation velocity and pressure | researchgate.net |

| Hybrid Furazan-Isofurazan (Oxadiazole) | Conjugated heterocyclic system | Potential for low sensitivity and high energy | nih.govfrontiersin.org |

The versatility of the this compound scaffold allows for its functionalization to achieve a wide range of specific chemical and physical properties. The amino group can be modified to introduce moieties that influence solubility, thermal stability, or optical properties. For example, this compound can be used in the development of advanced materials like polymers and coatings due to its unique electronic properties. chemimpex.com

Furthermore, it can act as a fluorescent probe in biological research, helping to visualize cellular processes. chemimpex.com The specific structural arrangement, with the stable oxadiazole ring, the electron-withdrawing nitrophenyl group, and the reactive amino group, provides a platform for creating materials with tailored functionalities for diverse applications in analytical chemistry and materials science. chemimpex.com

Use as a Prosthetic Group in Derivatization for Labeling Applications

The application of this compound as a prosthetic group in derivatization for labeling purposes is not an extensively documented field in scientific literature. A prosthetic group, in this context, refers to a small molecule that is introduced into a larger molecule, such as a protein or a drug, to bestow a new function, such as facilitating detection or imaging. While direct evidence for the use of this compound in this capacity is scarce, the chemical characteristics of the molecule and related research on similar compounds suggest its potential utility in labeling applications, particularly in the realm of radiolabeling.

The core structure of 1,3,4-oxadiazole has been identified as a stable motif that can be functionalized for such purposes. For instance, research into related compounds has highlighted the potential of the 1,3,4-oxadiazole ring system in the development of prosthetic groups for indirect radiolabeling. A study focused on 5-(p-nitrobenzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one proposed it as a candidate for the indirect radioiodination of molecules containing carbonyl groups. ej-chem.org The underlying principle involves the iodination of the prosthetic group, which can then be conjugated to the target molecule. The 1,3,4-oxadiazole moiety serves as a stable, protected form of an acyl hydrazide that is amenable to iodination or radio-iodination. ej-chem.org

Extrapolating from this, this compound possesses features that could be advantageous for developing labeling agents. The primary amino group at the 2-position of the oxadiazole ring provides a reactive handle for conjugation to other molecules. This amine functionality can, in principle, be derivatized to link the oxadiazole core to biomolecules or other targets of interest.

Furthermore, the presence of the nitro-substituted phenyl ring is a feature shared with the aforementioned potential radiolabeling prosthetic group. ej-chem.org While the primary role of the nitro group in that context was not explicitly for labeling, in other systems like nitrobenzoxadiazole (NBD) derivatives, the nitro group is part of a fluorophore used in fluorescence labeling. rsc.org For example, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a well-known reagent for fluorescently labeling primary and secondary amines. tcichemicals.com

Although no specific research has been published on leveraging the this compound scaffold for fluorescence or other forms of labeling, its structural components—a stable heterocyclic ring, a reactive amino group, and a nitroaromatic system—present a foundation for future exploration in the design of novel prosthetic groups for bioanalytical and medicinal imaging applications. Further investigation would be required to synthesize and evaluate such derivatives for their efficacy in labeling protocols.

Future Research Directions and Outlook in 5 Nitro 1,3,4 Oxadiazol 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of new and environmentally friendly methods for synthesizing 5-nitro-1,3,4-oxadiazol-2-amine and its derivatives is a primary focus of future research. Current methods often involve multiple steps and the use of hazardous reagents. researchgate.netresearchgate.net Future efforts will likely concentrate on one-pot syntheses and the use of greener solvents and catalysts to improve efficiency and reduce environmental impact.

A key area of exploration is the dehydrative cyclization of precursor molecules. nih.gov Researchers are investigating various cyclizing agents, such as p-toluenesulfonyl chloride, to achieve high yields and regioselectivity under mild conditions. nih.gov The goal is to develop robust and scalable methods that are applicable to a wide range of substrates. nih.gov

Another promising avenue is the exploration of alternative synthetic pathways that avoid harsh reagents altogether. For instance, the use of isoselenocyanates in the synthesis of N-benzyl-1,3,4-oxadiazole-2-amines has shown promise in producing sole products in good yields, although it requires the prior synthesis of the isoselenocyanate starting material. nih.gov

In-depth Mechanistic Investigations of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing existing methods and developing new ones. Future research will employ advanced analytical techniques to elucidate the intricate steps of these chemical transformations.

For example, detailed studies on the cyclization of thiosemicarbazide (B42300) precursors could reveal the factors that govern the formation of the oxadiazole ring versus the thiadiazole ring, allowing for greater control over the final product. nih.gov Understanding the role of bases and solvents in these reactions is also critical for maximizing yields and purity. nih.govmdpi.com

Furthermore, investigating the reactivity of the nitro group and the amino group on the oxadiazole ring will open up new possibilities for functionalization and the creation of diverse molecular architectures. researchgate.netnih.gov

Exploration of Advanced Computational Models for Structure-Reactivity Correlations

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound, advanced computational models will play a vital role in predicting the properties and reactivity of new derivatives.

Density Functional Theory (DFT) calculations can be used to understand the electronic structure and predict the reactivity of different sites on the molecule. osti.gov This information can guide the design of new synthetic targets with desired properties. For instance, computational models can help predict the metabolic stability of drug candidates or the energetic properties of new materials. osti.govnih.gov

Molecular docking studies are another powerful computational technique that can be used to predict how these molecules will interact with biological targets. nih.govmdpi.com This can accelerate the discovery of new therapeutic agents by identifying promising candidates for further experimental investigation. nih.gov

Strategic Design for Novel Chemical Entities and Functional Materials

The unique chemical structure of this compound, featuring both electron-donating (amino) and electron-withdrawing (nitro) groups, makes it an attractive scaffold for the design of novel chemical entities and functional materials. nih.govresearchgate.net

In medicinal chemistry, the 1,3,4-oxadiazole (B1194373) ring is a well-established pharmacophore with a broad range of biological activities. researchgate.net The presence of the nitro group is also known to be crucial for the activity of several antimicrobial and anticancer drugs. nih.govnih.gov Future research will focus on the strategic combination of the this compound core with other pharmacophores to create hybrid molecules with enhanced potency and selectivity. nih.gov

In the field of materials science, the high nitrogen content and energetic nature of the nitro group make this compound derivatives interesting candidates for the development of new energetic materials. osti.govrsc.org Researchers are exploring the synthesis of novel metal-organic frameworks (MOFs) incorporating this scaffold, with the aim of creating materials with high thermal stability and controlled energetic performance. rsc.org

Q & A

Q. What are the standard synthetic routes for 5-Nitro-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors. For example:

- Route 1: Reaction of acyl hydrazides with phosphorus oxychloride (POCl₃) under reflux to form the oxadiazole core. Substituted hydrazides (e.g., pyridine-2-yl derivatives) are cyclized to yield 5-substituted-1,3,4-oxadiazol-2-amine derivatives .

- Route 2: Oxidative cyclization using iodine (I₂) in alkaline conditions (e.g., NaOH/KI), which facilitates intramolecular dehydration to form the oxadiazole ring .

Characterization:

- 1H/13C NMR confirms substitution patterns and aromaticity.

- FTIR validates the presence of NH₂ (stretch ~3300 cm⁻¹) and nitro groups (asymmetric stretch ~1530 cm⁻¹).

- Mass spectrometry (HRMS) determines molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. How is structural validation performed for this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–N = 1.28–1.30 Å in the oxadiazole ring) and dihedral angles between substituents (e.g., 5.65° between oxadiazole and furan rings) .

- Hydrogen bonding analysis: Identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) critical for crystal packing .

- Thermogravimetric analysis (TGA): Assesses thermal stability (decomposition >200°C for most derivatives) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Strategies include:

-

Dose-response profiling: Compare IC₅₀ values across multiple cell lines (e.g., using MTT assays) and validate via DPPH radical scavenging for antioxidant activity .

-

Structure-activity relationship (SAR) studies: Systematic variation of substituents (e.g., nitro, trifluoromethyl) to isolate electronic vs. steric effects. For example:

Substituent Anticancer Activity (IC₅₀ μM) Antioxidant Activity (% DPPH Inhibition) -NO₂ 12.5 ± 1.2 35 ± 3 -CF₃ 8.7 ± 0.9 22 ± 2 Data adapted from . -

Molecular docking: Simulate binding to target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

Methodological Answer: Key challenges include:

- Disorder in nitro groups: Address using SHELXL restraints (ISOR, DELU) to maintain geometric regularity .

- Twinned crystals: Apply HKLF 5 format in SHELX to deconvolute overlapping reflections .

- Weak scattering: Use high-flux synchrotron sources (λ = 0.7–1.0 Å) for low-electron-density atoms (e.g., hydrogen) .

Q. How can computational methods predict the photophysical properties of metal complexes containing this compound ligands?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., 3.2 eV for Ir(III) complexes) .

- Time-dependent DFT (TD-DFT): Simulate UV-Vis spectra (λmax ~450 nm) and compare with experimental data (±10 nm tolerance) .

- Electroluminescence modeling: Use Marcus theory to estimate charge-transfer efficiency in OLED applications .

Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial efficacy of this compound derivatives?

Methodological Answer:

- Standardize assay protocols: Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Control for nitroreductase activity: Anaerobic vs. aerobic conditions significantly alter nitro group reduction, impacting cytotoxicity .

- Meta-analysis: Pool data from ≥3 independent studies (e.g., using RevMan) to calculate weighted mean MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.